molecular formula C6H13Cl2N3 B1678790 (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride CAS No. 75614-89-0

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Cat. No.: B1678790
CAS No.: 75614-89-0
M. Wt: 198.09 g/mol
InChI Key: IZHCNQFUWDFPCW-ZJIMSODOSA-N
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Description

®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate amine precursors. One common method involves the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the amine group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Histamine: A biogenic amine with a similar imidazole ring structure.

    Clonidine: An imidazole derivative used as a medication for hypertension.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and an amine group. This combination of features allows it to interact with a wide range of biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCNQFUWDFPCW-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873405
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75614-89-0
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)(-)-α-Methylhistamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 2
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 3
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 4
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 5
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 6
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

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